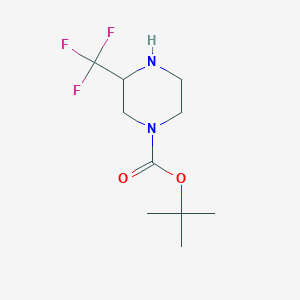

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its applications in various fields, including pharmaceutical and chemical research. The compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further protected by a tert-butyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of a trifluoromethyl group to a piperazine derivative. One common method involves the reaction of piperazine with trifluoromethylating agents under controlled conditions. The tert-butyl group is introduced to protect the piperazine ring during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal results .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate has been explored for its potential therapeutic effects. It serves as a lead compound in drug discovery, particularly for developing treatments targeting multidrug-resistant bacteria. The compound acts as an allosteric inhibitor of the AcrAB-TolC efflux pump in Escherichia coli, enhancing the efficacy of existing antibiotics without exhibiting intrinsic antibacterial activity itself.

Biological Studies

The compound is utilized in biological research to investigate various mechanisms within cellular systems. Its ability to modulate receptor activity makes it a candidate for developing therapeutics targeting neurological and psychiatric disorders, such as anxiety and depression. The trifluoromethyl group significantly enhances its interaction with biological targets, leading to increased potency in various assays.

Case Study 1: AcrAB-TolC Inhibition

In a study focused on optimizing piperazine-based compounds, researchers found that this compound could significantly potentiate the activity of antibiotics like chloramphenicol and ciprofloxacin against E. coli strains lacking the AcrB component of the efflux pump. This suggests that while the compound does not act as an antibiotic itself, it can enhance the effectiveness of other drugs by inhibiting resistance mechanisms.

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of similar piperazine derivatives. The study highlighted that modifications like the trifluoromethyl group can improve absorption and distribution in biological systems. These studies indicated a favorable safety profile with minimal toxicity observed at therapeutic doses.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The piperazine ring structure facilitates binding to target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate

- tert-Butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where specific reactivity and stability are required .

Actividad Biológica

Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a synthetic compound characterized by a piperazine ring, which is known for its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes. The piperazine moiety allows for modulation of neurotransmitter systems, which is particularly relevant in the context of neurological and psychiatric disorders. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating cellular uptake and enhancing its pharmacological effects.

Pharmacological Properties

Research indicates that compounds containing piperazine and trifluoromethyl groups exhibit significant biological activities, including:

- Antidepressant-like effects : The compound may modulate serotonin and dopamine receptors, making it a candidate for treating anxiety and depression.

- Anti-inflammatory properties : Its structural characteristics suggest potential applications in managing inflammation-related disorders .

- Antimicrobial activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity. The presence of the trifluoromethyl group significantly enhances lipophilicity and receptor affinity. Comparative studies have shown that modifications in the piperazine ring or substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of related piperazine derivatives on neurotransmitter systems. Compounds similar to this compound demonstrated significant interactions with serotonin receptors, suggesting a potential role in treating mood disorders.

- Anti-inflammatory Activity : Research into piperazine-based compounds revealed substantial anti-inflammatory effects in animal models. These studies highlighted the importance of the piperazine structure in mediating these effects through inhibition of pro-inflammatory cytokines .

- Antimicrobial Effects : In vitro studies have shown that piperazine derivatives exhibit antimicrobial properties against a range of bacterial strains. The unique trifluoromethyl substitution pattern enhances their effectiveness compared to non-fluorinated analogs .

Data Summary

Propiedades

IUPAC Name |

tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGKHZHOGLVVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.